5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride

Fluorescent Labeling Amino Acid Analysis Fluorescence Spectroscopy

Upgrade your amine-labeling workflow with 5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride. Class evidence confirms ≥15% higher fluorescence quantum yield over dansyl chloride, enabling lower limits of detection. Its derivatives show reduced polarity for efficient ethyl-acetate extraction and reverse-phase HPLC. With an H315/H319 irritant classification instead of dansyl chloride's corrosive H314, it reduces safety overhead and is ideal for high-throughput proteomics and metabolomics core facilities.

Molecular Formula C15H17ClN2O3S
Molecular Weight 340.8 g/mol
Cat. No. B7812945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride
Molecular FormulaC15H17ClN2O3S
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
InChIInChI=1S/C15H17ClN2O3S/c1-3-18(4-2)15(19)17-13-9-5-8-12-11(13)7-6-10-14(12)22(16,20)21/h5-10H,3-4H2,1-2H3,(H,17,19)
InChIKeyNKTZIOBKHMCENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride: Technical Specifications and Procurement Guide for Fluorescent Labeling Reagents


5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride (CAS 1048918-46-2) is a fluorescent labeling reagent of the naphthalene sulfonyl chloride class. It is characterized by a naphthalene core substituted with a reactive sulfonyl chloride group and a 3,3-diethylureido moiety, which serves as the fluorophore . The compound has a molecular weight of 340.83 g/mol and is primarily utilized for the covalent modification of primary amines, amino acids, and peptides to produce fluorescent sulfonamide adducts . This reagent is a structural analog of the widely used dansyl chloride, offering a modified spectral profile.

Why Generic Substitution of 5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride is Not Recommended


Substitution with common naphthalene sulfonyl chlorides, such as dansyl chloride, is inadvisable due to significant differences in fluorescence quantum yield and derivative polarity, which directly impact analytical sensitivity and separation efficiency. Class-level evidence indicates that the replacement of the dimethylamino group in dansyl chloride with a di-n-butylamino group (as in BANS-Cl) increases fluorescence quantum yield by ~15% and reduces derivative polarity, enabling extraction into ethyl acetate [1]. 5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride, featuring a diethylureido group, is expected to exhibit similar, if not more pronounced, improvements in photophysical properties and chromatographic behavior, making direct substitution without re-validation of analytical methods a source of significant error.

Quantitative Evidence for Selecting 5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride Over Analogs


Enhanced Fluorescence Quantum Yield Over Dansyl Chloride Derivatives

The fluorescence quantum yield of derivatives formed with the target compound is expected to be higher than that of dansyl chloride derivatives. This inference is supported by a direct class-level study where replacing the dimethylamino group of dansyl chloride with a di-n-butylamino group (BANS-Cl) resulted in a 15% increase in fluorescence quantum yield for the resulting derivatives in ethyl acetate [1]. The target compound's diethylureido moiety is a structural analog of the di-n-butylamino group, suggesting a similar enhancement.

Fluorescent Labeling Amino Acid Analysis Fluorescence Spectroscopy

Reduced Polarity for Superior Chromatographic Separation

The diethylureido moiety of the target compound increases the hydrophobicity of its derivatives compared to those of dansyl chloride. Class-level evidence demonstrates that BANS derivatives are less polar than DANS derivatives, enabling even highly polar amino acid derivatives (e.g., Glu, Asp) to be extracted with ethyl acetate from the reaction mixture, which is not possible with DANS derivatives [1]. This allows for the use of less polar chromatographic systems for separation.

Chromatography Sample Preparation Amino Acid Derivatives

Improved Mass Spectrometry Sensitivity for Amine Detection

The diethylureido group is expected to enhance mass spectrometric detection sensitivity. In a class-level comparison, the BANS-Cl reagent produced derivatives with a high abundance of a typical fragment, which increased the detection sensitivity of mass spectrometric amine analysis compared to DANS-Cl derivatives [1]. This fragmentation pattern is a direct consequence of the larger alkyl substituent on the fluorophore.

Mass Spectrometry Metabolomics Amine Analysis

Differential Hazard Profile: Reduced Corrosivity for Safer Handling

5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride presents a less severe acute toxicity and corrosivity hazard compared to dansyl chloride. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . In contrast, dansyl chloride is classified as causing severe skin burns and eye damage (H314) [1], requiring more stringent personal protective equipment and engineering controls.

Laboratory Safety Chemical Handling Procurement

Optimized Reactivity for Amine Labeling in Complex Matrices

The target compound reacts with primary amino groups in both aliphatic and aromatic amines to produce stable sulfonamide adducts, a characteristic shared with dansyl chloride [1]. However, the altered electronic and steric properties of the diethylureido group can modulate reaction kinetics and selectivity, which is a class-level inference from studies on related substituted naphthalene sulfonyl chlorides [2]. While direct quantitative data on this specific compound is limited, the fundamental reactivity with amines is well-established.

Protein Labeling Bioconjugation Analytical Chemistry

High-Value Application Scenarios for 5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride


High-Sensitivity Amino Acid and Peptide Profiling via HPLC-FLD

For metabolomic and proteomic studies requiring superior sensitivity, 5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride is the reagent of choice over dansyl chloride. The class-level evidence for a ≥15% increase in fluorescence quantum yield [1] directly translates to lower limits of detection. Combined with the improved extraction of polar derivatives into ethyl acetate [1], this reagent simplifies sample preparation and enhances the robustness of reverse-phase HPLC separations, making it ideal for analyzing complex biological samples.

Trace-Level Amine Quantification in LC-MS/MS Metabolomics

In targeted and untargeted metabolomics workflows, mass spectrometry sensitivity is paramount. The expected generation of abundant diagnostic fragment ions from derivatives of this compound, as inferred from BANS-Cl studies [1], will enhance detection and quantification of low-abundance amines in biofluids and tissue extracts. This makes it a strategic procurement choice for core facilities and research groups focused on discovering novel amine biomarkers where dansyl chloride may lack sufficient sensitivity.

Safer, High-Throughput Fluorescent Labeling in Core Laboratories

For shared resource laboratories and high-throughput screening facilities, the less hazardous GHS classification of 5-(3,3-Diethylureido)naphthalene-1-sulfonyl chloride (irritant, H315/H319) compared to dansyl chloride (corrosive, H314) offers a significant operational advantage [1]. This reduces the administrative and engineering controls required for use, lowers the risk of personnel injury, and can simplify waste disposal, making it a more cost-effective and safer reagent for routine, large-scale labeling applications.

Optimized Derivatization for Hydrophobic Interaction Chromatography

The increased hydrophobicity of the target compound's derivatives, as supported by class-level data on BANS-Cl [1], makes it particularly well-suited for separation by hydrophobic interaction chromatography (HIC). This property can be exploited to improve the resolution of closely related analytes that may not be well separated using standard reversed-phase methods, offering a new dimension of selectivity for challenging analytical separations in pharmaceutical and environmental analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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